molecular formula C9H6N2O4 B1296674 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid CAS No. 42972-13-4

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

Cat. No.: B1296674
CAS No.: 42972-13-4
M. Wt: 206.15 g/mol
InChI Key: FXXJJBDOKNNGQF-UHFFFAOYSA-N
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Description

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a chemical compound with the molecular formula C9H6N2O4 and a molecular weight of 206.16 g/mol . This compound is known for its unique structure, which includes a phthalazine ring system with two keto groups and a carboxylic acid functional group. It is often used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as developing new drugs or studying disease mechanisms, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Preparation Methods

The synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid typically involves the reaction of phthalic anhydride with hydrazine derivatives under controlled conditions . One common method includes the use of p-Toluenesulfonic acid as a catalyst to facilitate the reaction. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF) to achieve the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid exerts its effects involves interactions with various molecular targets. The keto groups and carboxylic acid functional group allow it to form hydrogen bonds and coordinate with metal ions, influencing enzyme activities and other biochemical processes. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid can be compared to other phthalazine derivatives, such as:

    Phthalhydrazide: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.

    1,4-Phthalazinedione: Another related compound with different functional groups, leading to distinct chemical behaviors.

The uniqueness of this compound lies in its combination of keto groups and a carboxylic acid functional group, which provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-5-2-1-4(9(14)15)3-6(5)8(13)11-10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXJJBDOKNNGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309138
Record name 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42972-13-4
Record name 42972-13-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Hydrazine hydrate (26 g, 0.52 mol) was added in one portion to a stirred mixture of 1,2,4-benzenetricarboxylic anhydride (10 g, 0.52 mol), in acetic acid (1.0 L) at room temperature. The mixture was heated to 120° C. for 2 hours and then allowed to cool to room temperature. The solid was filtered, washed with water (250 ml) and dried in the vacuum oven at 50° C. for 20 hours to give the title compound (91 g, 85% yield).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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